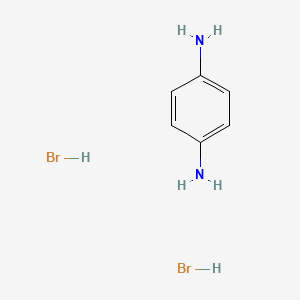

1,4-Phenyldiammonium dibromide

Description

Significance of Organic-Inorganic Hybrid Systems in Modern Chemistry

The integration of organic and inorganic components at the molecular level has given rise to organic-inorganic hybrid systems, a class of materials that often exhibit properties superior to their individual constituents. mdpi.com These hybrids combine the desirable attributes of both organic materials, such as flexibility and processability, with the robustness and functionality of inorganic materials, like thermal stability and high charge carrier mobility. mdpi.comacs.org This synergy opens up a vast design space for chemists to create materials with precisely engineered characteristics. mdpi.comacs.org The applications for these hybrid systems are extensive and continue to expand, ranging from catalysis and sensing to energy conversion and storage. rsc.orgfrontiersin.orgrsc.org

Overview of 1,4-Phenyldiammonium Dibromide within Contemporary Research Paradigms

1,4-Phenyldiammonium dibromide has emerged as a compound of significant interest in contemporary research, particularly in the realm of organic-inorganic hybrid materials. It serves as a prime example of an aromatic diammonium salt that can be incorporated into larger structures to influence their properties. A notable application of this compound is in the formation of two-dimensional (2D) perovskites, where it acts as a templating agent. The presence of the 1,4-phenyldiammonium cation can modulate the structure and, consequently, the optical and electronic properties of the resulting perovskite material. Research has shown that the incorporation of such diammonium cations can lead to tunable white-light emission and improved stability in perovskite-based devices. researchgate.net

Research Findings on 1,4-Phenyldiammonium Dibromide

Recent studies have provided valuable insights into the synthesis, structure, and application of 1,4-phenyldiammonium dibromide, particularly in the context of perovskite solar cells and other optoelectronic devices.

A common synthetic route to 1,4-phenyldiammonium dibromide involves the reaction of 1,4-phenylenediamine with hydrobromic acid. nih.gov For instance, hydrobromic acid can be slowly added to a solution of 1,4-phenylenediamine in methanol, leading to the crystallization of the desired product upon slow evaporation of the solvent. nih.gov An alternative method involves reacting 1,4-phenylenediamine with hydroiodic acid to first synthesize p-phenylenediaminium iodide, which can then undergo further reactions. nih.gov

The crystal structure of 1,4-phenyldiammonium dibromide and its analogues reveals a layered ionic architecture. The cations and anions are connected through intermolecular N-H···Br hydrogen bonds, forming layers. nih.gov Single-crystal X-ray diffraction studies of similar compounds have detailed the herringbone packing of the benzene (B151609) rings and the three-dimensional network established through hydrogen bonding.

In the field of perovskite solar cells, the diiodide analogue, 1,4-phenyldiammonium diiodide (PhDADI), has been used as an interfacial treatment between the perovskite layer and the carbon electrode. This treatment has been shown to reduce defect density, improve the crystallinity of the perovskite layer, and decrease its surface roughness. researchgate.net Consequently, this leads to a significant improvement in the power conversion efficiency (PCE) of the solar cells, with one study reporting an increase from 11.80% to 14.20%. researchgate.net Furthermore, the use of such aromatic diammonium salts can enhance the stability of the devices. researchgate.netacs.org

The table below summarizes key research findings related to the application of 1,4-phenyldiammonium diiodide in perovskite solar cells.

| Parameter | Control Device | PhDADI-Modified Device | Reference |

| Power Conversion Efficiency (PCE) | 11.80% | 14.20% | researchgate.net |

| Open-Circuit Voltage (Voc) | Improved | researchgate.net | |

| Short-Circuit Current Density (Jsc) | Improved | researchgate.net | |

| Fill Factor (FF) | Improved | researchgate.net | |

| Defect Density | - | Reduced | researchgate.net |

| Crystallinity | - | Improved | researchgate.net |

| Surface Roughness | - | Decreased | researchgate.net |

The incorporation of short aromatic diammonium ions, like 1,4-phenyldiammonium, into 2D lead bromide perovskites has also been shown to modulate structural distortions, leading to tunable white-light emission. researchgate.net This highlights the versatility of this compound in tailoring the optoelectronic properties of hybrid materials for various applications, including solid-state lighting.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10Br2N2 |

|---|---|

Molecular Weight |

269.97 g/mol |

IUPAC Name |

benzene-1,4-diamine;dihydrobromide |

InChI |

InChI=1S/C6H8N2.2BrH/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H |

InChI Key |

KTHOOQOVVOZMIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N.Br.Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1,4 Phenyldiammonium Dibromide

Strategies for High-Purity Synthesis of 1,4-Phenyldiammonium Dibromide

The primary and most direct route to synthesizing 1,4-Phenyldiammonium dibromide is through the acid-base reaction between 1,4-phenylenediamine and hydrobromic acid. In this reaction, the two amine functional groups on the phenyl ring act as bases, each accepting a proton from the hydrobromic acid to form the diammonium salt.

Achieving high purity is critical for its applications, as impurities can significantly alter the properties of the final materials, such as the optical and electronic characteristics of perovskites. The main strategy for purification is recrystallization. The crude product obtained from the initial reaction is dissolved in a suitable solvent or solvent system at an elevated temperature, and then allowed to cool slowly. The pure crystals of 1,4-Phenyldiammonium dibromide precipitate out of the solution, leaving impurities behind. The selection of the recrystallization solvent is crucial. For instance, a procedure analogous to the synthesis of the corresponding diiodide salt involves reacting 1,4-phenylenediamine with the hydrohalic acid at 0°C, followed by washing the precipitate and performing recrystallization with absolute ethanol (B145695). nih.gov Another documented method involves recrystallizing the crude powder from a mixture of ethanol and diethyl ether to yield the pure white product. st-andrews.ac.uk

The purity of the final product is typically verified through analytical techniques such as melting point analysis and spectroscopic methods. High-purity salts, with impurity levels verified by methods like inductively coupled plasma mass spectrometry (ICP-MS), are essential for advanced materials synthesis. sigmaaldrich.com

Table 1: Purification Strategies for 1,4-Phenyldiammonium Dibromide

| Recrystallization Solvent System | Procedure Notes | Anticipated Outcome | Reference |

|---|---|---|---|

| Ethanol / Diethyl Ether | The crude product is dissolved in a minimal amount of hot ethanol, and diethyl ether is added dropwise until turbidity is observed. The solution is then cooled to induce crystallization. | Yields a fine, white crystalline product. | st-andrews.ac.uk |

| Ethanol / Water | The compound is dissolved in a hot ethanol-water mixture and allowed to cool slowly. The ratio of ethanol to water is optimized to maximize yield and purity. | Effective for removing both organic and inorganic impurities. | |

| Absolute Ethanol | The crude salt is dissolved in hot absolute ethanol and recrystallized by cooling. This process is often repeated multiple times to achieve very high purity. | Particularly useful for removing water-soluble impurities. | nih.gov |

Investigation of Reaction Mechanisms and Kinetics in Dibromide Formation

The formation of 1,4-Phenyldiammonium dibromide from 1,4-phenylenediamine and hydrobromic acid is fundamentally a stepwise acid-base neutralization reaction. The mechanism involves the sequential protonation of the two basic nitrogen atoms of the diamine.

First Protonation: One of the amine groups on the 1,4-phenylenediamine molecule is protonated by a molecule of hydrobromic acid. This is a fast proton transfer step, resulting in the formation of the 4-aminophenylammonium bromide intermediate.

Second Protonation: The remaining amine group of the mono-protonated intermediate is then protonated by a second molecule of hydrobromic acid. This step completes the formation of the 1,4-Phenyldiammonium dibromide salt.

Table 2: Proposed Mechanistic Steps for Dibromide Formation

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1 | 1,4-phenylenediamine + HBr | 4-aminophenylammonium bromide | A fast proton transfer to one of the amine groups, forming the monosalt intermediate. |

| 2 | 4-aminophenylammonium bromide + HBr | 1,4-Phenyldiammonium dibromide | A second, fast proton transfer to the remaining amine group, yielding the final product. |

Green Chemistry Approaches in 1,4-Phenyldiammonium Dibromide Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.mamun.ca The synthesis of 1,4-Phenyldiammonium dibromide is well-suited for the application of these principles.

A key green approach is the use of environmentally benign solvents. rsc.org The reaction between 1,4-phenylenediamine and hydrobromic acid can be efficiently carried out in water, which is a safe, non-toxic, and non-flammable solvent. imist.ma This avoids the need for hazardous organic solvents like chlorinated hydrocarbons or volatile ethers, reducing both environmental impact and process hazards. imist.ma

Furthermore, the synthesis is an addition reaction, where two or more molecules combine to form a larger one. This type of reaction is inherently atom-economical, as all the atoms of the reactants are incorporated into the final product. An ideal atom economy of 100% means that no waste byproducts are generated, a core principle of green chemistry. imist.ma

Table 3: Comparison of Synthetic Approaches: Traditional vs. Green Chemistry

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Organic solvents (e.g., ethanol, methanol) | Water |

| Atom Economy | High (inherently an addition reaction) | High (inherently an addition reaction) |

| Environmental Impact | Potential for solvent emissions and waste. | Minimal, as water is a benign solvent. |

| Process Safety | May involve flammable or toxic organic solvents. | Improved safety due to the use of water. |

Scalable Production Techniques for Research Applications

For research applications that require larger quantities of 1,4-Phenyldiammonium dibromide, such as in the development of perovskite solar cells, scalable production techniques are necessary. While traditional batch synthesis is straightforward, it can lack the consistency and throughput needed for extensive research.

A modern, scalable approach is the use of continuous flow reactors. In a flow process, a mixture of 1,4-phenylenediamine and hydrobromic acid is continuously pumped through a heated tubular reactor. The controlled environment of the reactor, with precise temperature and residence time management, ensures high consistency between batches. For example, a system operating at 50–60°C with a residence time of 10–15 minutes can achieve significant throughput. The product stream is then cooled to crystallize the dibromide, which can be collected continuously.

The development of such scalable processes can be accelerated using modern optimization tools. Automated platforms that integrate reaction execution with online analysis and machine learning algorithms can rapidly screen a wide range of process variables (e.g., temperature, concentration, flow rate) to identify the optimal conditions for yield and purity with minimal human intervention. beilstein-journals.orgchemrxiv.org

Table 4: Comparison of Production Techniques for Research Applications

| Technique | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Optimized Batch Process | Reactants are mixed in a single vessel, and the reaction proceeds for a set time before product isolation. | Simple setup, suitable for small to moderate scales. | Potential for batch-to-batch variability, less efficient heat and mass transfer. | st-andrews.ac.uk |

| Continuous Flow Reactor | Reactants are continuously pumped through a tube or channel reactor where the reaction occurs. | High throughput, excellent process control and consistency, enhanced safety. | Higher initial setup cost, potential for channel clogging. |

Crystallographic and Structural Elucidation of 1,4 Phenyldiammonium Dibromide and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of 1,4-Phenyldiammonium Dibromide

Determination of Unit Cell Parameters and Space Group Symmetry

The fundamental building block of a crystal is the unit cell, which is defined by a set of lattice parameters (the lengths of the cell edges, a, b, and c, and the angles between them, α, β, and γ). These parameters, along with the space group, describe the symmetry of the crystal lattice. While a complete crystallographic information file (CIF) for 1,4-Phenyldiammonium dibromide is not publicly available in the search results, analysis of related structures, such as fenpiverinium (B1207433) bromide, shows that such compounds often crystallize in centrosymmetric space groups like P2₁/c, which belongs to the monoclinic crystal system. mdpi.com For illustrative purposes, typical crystallographic data for a related organic halide salt are presented in the table below.

Interactive Data Table: Illustrative Crystallographic Data for an Organic Halide Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 1884.5 |

The space group of a crystal dictates the symmetrical arrangement of its constituent atoms. There are 230 possible space groups, but for chiral molecules, this number is reduced to 65. cam.ac.uk The Hermann-Mauguin notation for a space group, such as P2₁/c, consists of a letter indicating the lattice centering (P for primitive) followed by symbols for the symmetry elements along specific crystallographic directions. cam.ac.uk

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The crystal structure of 1,4-Phenyldiammonium dibromide is held together by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role. A hydrogen bond is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen, and is attracted to another electronegative atom nearby. libretexts.org

In the crystal lattice of 1,4-Phenyldiammonium dibromide, the ammonium (B1175870) groups (-NH₃⁺) of the cation act as hydrogen bond donors, while the bromide anions (Br⁻) serve as acceptors. This results in the formation of a three-dimensional network of N–H···Br hydrogen bonds, with typical bond lengths ranging from 2.8 to 3.2 Å. These interactions are crucial for the stability of the crystal structure. The structure also features bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms simultaneously.

In addition to classical hydrogen bonds, the packing of the 1,4-diammoniobenzene cations involves herringbone packing of the benzene (B151609) rings, with interplanar distances between 3.5 and 3.7 Å, indicative of π-π stacking interactions.

Halogen bonding is another important non-covalent interaction that can influence crystal packing. It involves the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. While hydrogen bonding is the primary interaction in 1,4-Phenyldiammonium dibromide, the potential for C-H···Br interactions also exists, further contributing to the cohesion and stability of the solid-state structure. mdpi.comnih.gov

Polymorphism and Crystallization Engineering of 1,4-Phenyldiammonium Dibromide

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties, and their formation can often be controlled by varying the crystallization conditions. The study of related compounds, such as fenpiverinium bromide, has shown that different crystallization techniques can yield different solid forms, for example, an anhydrous form and a hemihydrate. mdpi.com

Crystallization engineering for 1,4-Phenyldiammonium dibromide would involve a systematic study of its crystallization from various solvents and under different conditions of temperature and pressure. For instance, slow cooling of a saturated solution in different solvents could lead to the formation of single crystals of different polymorphs. The choice of solvent is critical, as solvent-solute interactions can influence which crystal form nucleates and grows. This approach allows for the targeted synthesis of polymorphs with desired properties.

Powder X-ray Diffraction Studies for Structural Confirmation and Phase Purity

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phase, with a unique set of peaks corresponding to the lattice spacings in the crystal. researchgate.net

For 1,4-Phenyldiammonium dibromide, PXRD serves several important purposes:

Structural Confirmation: The PXRD pattern calculated from the single-crystal structure can be compared with the experimental pattern to confirm that the bulk material has the same crystal structure.

Phase Purity Analysis: PXRD is highly sensitive to the presence of other crystalline phases. By comparing the experimental pattern to standard patterns of potential impurities or other polymorphs, the phase purity of a sample can be assessed. researchgate.net

Identification of New Polymorphs: During polymorph screens, PXRD is the primary tool for identifying new crystalline forms, as each polymorph will produce a distinct diffraction pattern. americanpharmaceuticalreview.com

An experimental PXRD pattern of a pure, crystalline sample of 1,4-Phenyldiammonium dibromide would be expected to show a series of sharp diffraction peaks at specific 2θ angles, with the positions and intensities of the peaks being characteristic of its crystal structure.

Electron Diffraction Techniques (e.g., MicroED) for Nanocrystalline Characterization

When crystals are too small for conventional single-crystal X-ray diffraction, electron diffraction techniques offer a powerful alternative for structure determination. Electrons interact much more strongly with matter than X-rays, allowing for the collection of diffraction data from nanocrystalline or even sub-micron-sized crystals.

Microcrystal Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) method that has revolutionized the structural analysis of small molecules and proteins from nanocrystals. The technique involves collecting electron diffraction data from a continuous rotation of a crystal in a cryo-electron microscope. This data can then be processed using software originally developed for X-ray crystallography to solve the three-dimensional structure of the molecule.

While no specific studies utilizing electron diffraction for 1,4-Phenyldiammonium dibromide have been reported in the provided search results, this technique would be highly applicable for the characterization of its nanocrystalline forms. researchgate.net If crystallization studies of 1,4-Phenyldiammonium dibromide were to yield only very small crystals, MicroED would be the method of choice for elucidating their atomic structure. The principles of this technique have been successfully applied to other organic molecules, demonstrating its utility in modern structural chemistry. nih.govnih.gov

Theoretical and Computational Investigations of 1,4 Phenyldiammonium Dibromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic properties of many-body systems. univ-guelma.dz It is particularly effective for determining the ground-state electronic structure and equilibrium geometry of molecules. DFT calculations for 1,4-phenyldiammonium dibromide focus on optimizing the molecular geometry to find the most stable conformation and on analyzing the resulting electronic distribution.

The process involves selecting an appropriate exchange-correlation functional, which is a key component of DFT as the exact functional remains unknown. univ-guelma.dz Approximations such as the Generalized Gradient Approximation (GGA), exemplified by the PBE functional, or hybrid functionals are commonly employed to balance computational cost and accuracy. univ-guelma.dz For a system involving a benzene (B151609) ring and ammonium (B1175870) groups, these calculations can accurately predict bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the 1,4-phenyldiammonium cation and its interaction with the bromide counter-ions. These theoretical structures can then be compared with experimental data, such as those obtained from single-crystal X-ray diffraction, to validate the computational model.

The electronic characteristics of a compound are governed by the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties, as well as its chemical reactivity and kinetic stability.

For 1,4-phenyldiammonium dibromide, DFT calculations reveal a significant HOMO-LUMO energy gap of 13.02 eV. This large gap suggests high kinetic stability and low chemical reactivity, as it indicates that a substantial amount of energy is required to either remove an electron from the HOMO or add one to the LUMO.

Further analysis involves examining the density of states (DOS), which describes the number of available electronic states at each energy level. The total DOS spectrum provides a more complete picture of the electronic structure beyond the frontier orbitals, revealing the distribution of energy levels and their contributions from different atomic orbitals.

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 13.02 eV | High kinetic stability, low chemical reactivity |

Vibrational spectroscopy is a powerful experimental technique for identifying molecules and characterizing their structural features. Theoretical simulations of infrared (IR) and Raman spectra provide an essential counterpart to experimental measurements, aiding in the assignment of vibrational modes to specific molecular motions.

These simulations are typically performed using a static approach within the harmonic approximation or a dynamic approach based on ab initio molecular dynamics (AIMD). In the static method, the vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic displacements. The dynamic AIMD approach calculates spectra from time-correlation functions of dipole moments (for IR) and polarizabilities (for Raman) along a simulated trajectory, which can account for anharmonicity and temperature effects.

For 1,4-phenyldiammonium dibromide, simulations would predict the frequencies of characteristic vibrations, such as the N-H stretching modes of the ammonium groups, the C-H stretching and bending modes of the phenyl ring, and the ring breathing modes. Comparing these calculated spectra with experimental data would confirm the molecular structure and provide insights into the strength of intermolecular interactions, such as the N-H···Br hydrogen bonds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the "jiggling and wiggling of atoms" over time. MD simulations model the dynamic behavior of molecules by integrating Newton's equations of motion, allowing researchers to observe conformational changes, diffusion, and self-assembly processes on timescales from picoseconds to microseconds.

For 1,4-phenyldiammonium dibromide, MD simulations could be employed to understand its behavior in solution or in the solid state. Key areas of investigation would include:

Solvation and Ion Pairing: Simulating the compound in a solvent like water would reveal the structure of the solvation shells around the cation and anions and the dynamics of ion-pair formation and dissociation.

Hydrogen Bond Dynamics: The stability and lifetime of the hydrogen bond network between the phenyldiammonium cations and bromide anions can be quantified, providing insight into the forces that hold the crystal lattice together.

Self-Assembly: By simulating multiple ions, one could observe the initial stages of self-assembly and crystallization, watching as the ions arrange into the layered, herringbone structure observed experimentally.

A critical prerequisite for accurate MD simulations is a robust force field, which consists of a set of parameters that define the potential energy of the system. For 1,4-phenyldiammonium dibromide, this would involve parameters for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic forces) for both the organic cation and the bromide anion.

Quantum Chemical Modeling of Reactivity and Interaction Potentials

Quantum chemical methods are instrumental in exploring the reactivity of a molecule and the nature of its interactions with other chemical species. The analysis of frontier molecular orbitals (HOMO and LUMO) and derived reactivity descriptors provides a quantitative framework for predicting chemical behavior.

As established by DFT calculations, 1,4-phenyldiammonium dibromide possesses a very large HOMO-LUMO gap of 13.02 eV. This indicates that the molecule is not a strong electron donor or acceptor, pointing to low reactivity in, for example, electrophilic or nucleophilic reactions. This inherent stability is a key chemical characteristic.

Beyond global reactivity, quantum chemical modeling can be used to calculate interaction potentials between molecules. For 1,4-phenyldiammonium dibromide, this involves computing the interaction energy between a cation-anion pair or between multiple ion pairs at various distances and orientations. These calculations can elucidate the nature of the primary interactions, such as the strong electrostatic attraction and hydrogen bonding between the -NH₃⁺ groups and the Br⁻ anions, as well as weaker π-stacking interactions between the phenyl rings.

Computational Prediction of Supramolecular Architectures

One of the significant challenges in materials science is predicting the three-dimensional crystal structure of a compound from its chemical formula alone. Computational methods for crystal structure prediction (CSP) aim to solve this problem by searching for the most thermodynamically stable packing arrangements of molecules in a crystal lattice.

For 1,4-phenyldiammonium dibromide, experimental X-ray diffraction has shown that it forms a layered ionic architecture characterized by the herringbone packing of the benzene rings and an extensive three-dimensional network of N-H···Br hydrogen bonds. CSP simulations would aim to reproduce this experimentally known structure. The process typically involves generating a multitude of plausible crystal packings and then using quantum mechanical or force field-based methods to calculate and rank their lattice energies. The predicted structure would be the one with the lowest energy, which should correspond to the experimentally observed form. Successfully predicting the known supramolecular architecture would validate the computational model and give confidence in its ability to predict structures for new, related materials.

Applications in Advanced Materials Science Research

Perovskite Solar Cells (PSCs) and Photovoltaic Applications

The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to intensive research into interfacial engineering and defect passivation strategies. Among the various materials explored, 1,4-Phenyldiammonium dibromide and its halide analogs, particularly the diiodide, have emerged as promising candidates for enhancing the performance and longevity of these next-generation photovoltaic devices.

Interfacial engineering at the boundaries between the perovskite active layer and the charge transport layers is crucial for minimizing efficiency losses in PSCs. 1,4-Phenyldiammonium halides, such as the diiodide analog (PDAI2), are utilized as surface-modifying agents to create a more favorable interface, leading to improved device performance and stability. nih.govlibis.be The introduction of these organic spacer cations at the perovskite surface can effectively passivate defects and tune the interfacial energy landscape.

The ammonium (B1175870) groups of the 1,4-phenyldiammonium cation can interact with the perovskite surface. Specifically, the organic cations can coordinate with the undercoordinated Pb2+ ions, while the halide anions can fill the halide vacancies. mdpi.com This dual-action passivation effectively reduces the density of trap states at the perovskite surface, thereby suppressing non-radiative recombination. nih.gov For instance, studies have shown that treatment with isomers of phenylenediammonium diiodide (PDEAI2) can maximize the passivation effect on both shallow- and deep-level defects, leading to PSCs with enhanced efficiency and long-term operational stability. researchgate.net

Table 1: Impact of Phenylenediammonium Isomer Treatment on Perovskite Solar Cell Performance

| Isomer | Power Conversion Efficiency (PCE) | Operational Stability (after 1000h) |

| Ortho-isomer | 23.9% | High |

| Control (untreated) | Lower | Lower |

This table illustrates the significant improvement in PSC performance upon treatment with a sterically hindered ortho-isomer of phenylenediammonium, which maximizes defect passivation. researchgate.net

Proper energy level alignment between the perovskite absorber and the charge transport layers is critical for efficient charge extraction and transport, minimizing energy loss. nrel.govscispace.comresearchgate.netresearchgate.net The introduction of a thin layer of 1,4-phenyldiammonium halides at the interface can modify the work function of the adjacent layers, leading to a more favorable band alignment. nih.govnih.gov

For example, the deposition of phenylethylammonium iodide (PEAI), a related organic halide, on the hole transport layer (HTL) can alter its work function, reducing the energy barrier for hole extraction from the perovskite layer. nih.gov Similarly, the formation of a 2D perovskite layer using these organic halides on top of the 3D perovskite can create a stepped energy level alignment that facilitates charge separation and reduces interfacial recombination. mdpi.com This tailored energy landscape ensures that photogenerated electrons and holes are efficiently collected at their respective electrodes, contributing to a higher Voc and fill factor (FF). nsf.gov

The quality of the perovskite film, including its morphology and crystallinity, plays a pivotal role in determining the ultimate performance of the solar cell. uhasselt.benih.gov The use of 1,4-phenyldiammonium halides can influence the crystallization process of the perovskite film, leading to improved film quality.

The interaction of these organic molecules with the perovskite precursor solution can modulate the nucleation and growth of the perovskite crystals, often resulting in larger grain sizes and fewer grain boundaries. researchgate.net A smoother and more uniform perovskite film with enhanced crystallinity reduces the density of bulk defects and improves charge transport. uhasselt.be For example, introducing phenylethylammonium iodide (PEAI) onto the PEDOT:PSS layer facilitates the formation of a high-quality perovskite active layer with enlarged grains. nih.gov

A prominent application of 1,4-phenyldiammonium halides is in the formation of two-dimensional/three-dimensional (2D/3D) perovskite heterojunctions. nrel.govnsf.govrsc.org By treating the surface of a conventional 3D perovskite film with a solution containing 1,4-phenyldiammonium halide, a thin 2D perovskite layer is formed on top. nih.gov

This 2D capping layer offers several advantages. Firstly, the wider bandgap of the 2D perovskite acts as a barrier that confines charge carriers within the 3D perovskite, reducing surface recombination. nsf.gov Secondly, the bulky organic cations in the 2D layer provide a hydrophobic shield, enhancing the perovskite's resistance to moisture and improving the long-term stability of the device. nih.gov The formation of these 2D/3D heterostructures has been demonstrated to be an effective approach for simultaneously boosting the efficiency and stability of PSCs. nsf.govnih.gov For instance, the creation of 2D/3D heterojunctions using N,N′-dimethylethylene-1,2-diammonium iodide has been shown to effectively reduce surface defects and suppress charge recombination. nsf.gov

The ultimate performance of a perovskite solar cell is intrinsically linked to its carrier dynamics, including the generation, transport, and recombination of charge carriers. mq.edu.aucas.cnresearchgate.net The application of 1,4-phenyldiammonium halides significantly impacts these processes in a beneficial way.

By passivating surface defects, these compounds reduce the number of trap states that can capture free charge carriers and lead to non-radiative recombination. mdpi.comresearchgate.net This suppression of recombination pathways results in a longer carrier lifetime, allowing more charge carriers to be collected at the electrodes. researchgate.netd-nb.info Time-resolved photoluminescence (TRPL) studies often show an increased PL lifetime for perovskite films treated with these organic halides, which is a direct indication of reduced non-radiative recombination. researchgate.net The improved charge extraction at the interfaces, due to better energy level alignment, further contributes to minimizing carrier recombination losses. nsf.gov

Strategies for Enhancing Perovskite Stability and Performance

The long-term stability of perovskite solar cells remains a critical hurdle for their commercialization. Various strategies are being explored to mitigate degradation pathways and enhance device performance, with the incorporation of specific organic cations like 1,4-Phenyldiammonium dibromide showing considerable promise.

One key strategy involves the formation of two-dimensional (2D) or mixed-dimensional (2D/3D) perovskite structures. The introduction of bulky organic cations, such as the 1,4-phenyldiammonium dication, can act as spacers between the inorganic lead-halide octahedral layers. This creates a layered structure that can offer improved resistance to environmental factors like moisture. These 2D layers can be engineered to passivate the surface of a 3D perovskite, effectively healing defects and reducing non-radiative recombination, which in turn boosts both the efficiency and the operational stability of the solar cell.

Furthermore, the incorporation of aromatic diammonium salts can influence the crystallization kinetics of the perovskite film. By modulating the crystal growth process, it is possible to achieve larger grain sizes and a more uniform film morphology. This reduction in the density of grain boundaries, which are often pathways for ion migration and degradation, contributes to enhanced device stability. The aromatic nature of the 1,4-phenyldiammonium cation can also promote favorable electronic interactions at the interface between the perovskite and the charge transport layers, facilitating more efficient charge extraction.

| Strategy | Mechanism | Impact on Perovskite Solar Cells |

| Formation of 2D/3D Heterostructures | Introduction of bulky organic cations as spacers between inorganic layers. | Improved moisture resistance, surface defect passivation, reduced non-radiative recombination. |

| Defect Passivation | Interaction of ammonium groups with halide ions and filling of halide vacancies by bromide ions. | Reduced trap state density, increased open-circuit voltage and power conversion efficiency. |

| Crystallization Control | Modulation of crystal growth to achieve larger grains and improved film morphology. | Reduced grain boundary density, enhanced charge transport, and improved long-term stability. |

| Interfacial Engineering | Favorable electronic interactions between the aromatic cation and charge transport layers. | More efficient charge extraction and improved device performance. |

Supramolecular Chemistry and Self-Assembly

The rigid, aromatic structure and the presence of two ammonium groups make 1,4-Phenyldiammonium dibromide an attractive building block in the field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions.

Exploration as a Building Block in Host-Guest Systems

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The dicationic and aromatic nature of 1,4-phenyldiammonium makes it a suitable guest for various macrocyclic hosts such as cucurbiturils and cyclodextrins. The positively charged ammonium groups can form strong ion-dipole and hydrogen bonding interactions with the polar portals of these hosts, while the phenyl ring can be encapsulated within the hydrophobic cavity. The study of these host-guest complexes provides fundamental insights into molecular recognition processes.

Directing Supramolecular Polymerization and Ordered Assemblies

Supramolecular polymerization is the process of forming polymer-like chains through reversible, non-covalent interactions. The linear and bifunctional nature of 1,4-Phenyldiammonium dibromide allows it to act as a linker, connecting molecular units to form extended, ordered assemblies. These self-assembled structures can exhibit interesting properties and functions, depending on the nature of the interacting units.

Investigation of Non-Covalent Interactions in Self-Assembled Structures

The assembly of 1,4-Phenyldiammonium dibromide into ordered structures is governed by a variety of non-covalent interactions. These include hydrogen bonding between the ammonium groups and bromide anions, π-π stacking interactions between the aromatic rings, and cation-π interactions. The study of the crystal structures of its salts and co-crystals provides valuable data on the strength and directionality of these interactions, which is crucial for the rational design of new supramolecular materials.

Responsive Supramolecular Systems Incorporating 1,4-Phenyldiammonium Motifs

Stimuli-responsive materials can change their properties in response to external signals such as light, heat, or chemical stimuli. By incorporating photo-switchable or chemically reactive moieties into supramolecular systems containing 1,4-phenyldiammonium motifs, it is possible to create materials that can be reversibly assembled and disassembled. For example, the integration of azobenzene (B91143) units, which can undergo photoisomerization, into a supramolecular polymer backbone containing 1,4-phenyldiammonium linkers could lead to light-responsive materials.

Low-Dimensional Materials and Nanostructures

The principles of self-assembly and directed crystallization involving 1,4-Phenyldiammonium dibromide can be extended to the fabrication of low-dimensional materials and nanostructures. Its role as a structure-directing agent is key in this context. By acting as a template or a linker, it can guide the formation of materials with specific dimensionalities, such as nanowires or layered structures, which can exhibit unique electronic and optical properties distinct from their bulk counterparts.

Integration into 1D, 2D, and 3D Architectures

1,4-Phenyldiammonium dibromide and its corresponding cation, 1,4-phenylenediammonium (1,4-PDA), serve as crucial components in the templated synthesis of low-dimensional metal halide perovskites. These organic cations can direct the formation of specific crystalline architectures, leading to materials with tailored properties. The interaction between the organic diammonium groups and the inorganic metal halide octahedra dictates the resulting dimensionality of the perovskite structure.

In the context of lead bromide perovskites, the 1,4-PDA cation has been successfully employed to create two-dimensional (2D) layered structures. These materials, often referred to as Ruddlesden-Popper phases, consist of layers of corner-sharing lead bromide octahedra separated by layers of the organic 1,4-PDA cations researchgate.net. The structure of these 2D materials can be described by the general formula (LA)2An-1BnX3n+1, where LA is a large organic cation like 1,4-PDA, A is a smaller cation, B is a metal cation (like lead), and X is a halide anion osti.gov. For n=1, a single layer of inorganic octahedra is sandwiched between the organic layers.

Beyond 2D structures, the choice of the organic template can also lead to the formation of zero-dimensional (0D) perovskitoids. In these structures, the inorganic metal halide octahedra are isolated from each other, surrounded by the organic cations researchgate.net. This demonstrates the versatility of using diammonium cations like 1,4-PDA to control the dimensionality of the resulting hybrid material, moving from extended 2D sheets to isolated 0D clusters. The specific geometry and charge distribution of the 1,4-phenylenediammonium cation play a critical role in templating these distinct architectures.

Fabrication of Hybrid Organic-Inorganic Low-Dimensional Materials

The fabrication of hybrid organic-inorganic low-dimensional materials using 1,4-phenylenediammonium dibromide typically involves solution-based synthesis methods. A common approach is the wet-chemistry route, where stoichiometric amounts of the organic salt (1,4-phenylenediammonium dibromide) and the metal halide (e.g., lead bromide) are dissolved in a suitable solvent. Subsequent crystallization, often through slow evaporation or cooling, leads to the formation of the desired hybrid perovskite material researchgate.net.

The resulting materials are crystalline solids where the organic and inorganic components are integrated at the molecular level. For instance, in the case of (1,4-PDA)PbBr4, the material crystallizes in a layered perovskite structure researchgate.net. The organic 1,4-phenylenediammonium cations are situated between the layers of [PbBr4]2- octahedra. The interaction between the ammonium groups of the organic cation and the bromide anions of the inorganic framework is crucial for the structural integrity of these hybrid materials.

A key strategy in the fabrication of these materials is "spacer modulation," where the organic cation acts as a spacer to control the dimensionality and properties of the inorganic layers. By introducing aromatic polyamine molecules like 1,4-phenylenediammonium, it is possible to engineer quasi-2D perovskite films with specific domain thicknesses kimdas.com. This level of control is essential for tuning the material's properties for specific applications.

Modulating Electronic Transport and Optoelectronic Response in Nanomaterials

The incorporation of 1,4-phenylenediammonium cations into hybrid perovskite nanomaterials has a profound impact on their electronic transport and optoelectronic properties. The organic spacer layers in 2D perovskites act as dielectric barriers, leading to quantum confinement effects within the inorganic semiconducting layers osti.gov. This confinement strongly influences the material's bandgap and exciton (B1674681) binding energy, which are key parameters determining its optoelectronic response osti.gov.

Research on quasi-2D perovskites incorporating aromatic polyamines has shown that careful engineering of the organic component can significantly enhance photoluminescence quantum yield (PLQY). For example, by modulating the spacer cations, it's possible to suppress non-radiative recombination pathways and increase the population of emissive species kimdas.com. One study demonstrated that a quasi-2D perovskite film with engineered spacer cations exhibited a high PLQY of up to 77% with deep-blue emission kimdas.com.

The optoelectronic properties of these materials are highly tunable. The emission wavelength can be controlled by varying the thickness of the inorganic layers (the 'n' value in the Ruddlesden-Popper formula) osti.gov. This tunability makes 1,4-phenylenediammonium-based perovskites promising candidates for light-emitting diodes (LEDs). Perovskite LEDs based on these materials have been shown to deliver stable deep-blue emission with an external quantum efficiency (EQE) of 2.6% kimdas.com. The structural and electronic properties imparted by the 1,4-phenylenediammonium cation are directly linked to these performance metrics.

Charge Transfer Complexes and Electronic Materials

Formation and Spectroscopic Characterization of Charge Transfer Interactions

Charge transfer (CT) complexes can be formed through the interaction of an electron donor with an electron acceptor. Phenylenediamine derivatives, due to the electron-rich nature of the amino groups and the aromatic ring, can act as effective electron donors. The formation of a CT complex is often accompanied by the appearance of a new, characteristic absorption band in the UV-vis spectrum, which is absent in the spectra of the individual donor and acceptor molecules nih.gov.

The interaction between an electron donor and acceptor can lead to the formation of a colored complex, a phenomenon explained by Mulliken's charge-transfer theory acs.org. The stoichiometry of these complexes is frequently 1:1 and can be determined using methods such as Job's method of continuous variations, photometric titration, and conductometric titration nih.govacs.orgresearchgate.net.

Spectroscopic techniques are essential for characterizing these charge transfer interactions. UV-visible absorption spectroscopy is the primary tool to identify the CT band and to determine the stability constant (KCT) and molar extinction coefficient (ε) of the complex, often by applying the Benesi-Hildebrand equation nih.govacs.orgresearchgate.net. Other techniques like 1H NMR spectroscopy can also provide evidence for the electronic interaction between the donor and acceptor in the formed complex nih.govacs.org. The stability of the synthesized CT complex can be further evaluated by examining various spectroscopic parameters, including ionization potential, resonance energy, and transition dipole moment acs.org.

Electron Donor-Acceptor Properties in Charge Transfer Complexes

In a charge transfer complex, the phenylenediamine moiety acts as the electron donor, while a suitable electron-deficient molecule serves as the acceptor. The formation of the complex involves a partial transfer of charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor dtu.dk. The energy of the CT transition is directly related to the ionization potential of the donor and the electron affinity of the acceptor.

Studies on phenylenediamine derivatives have shown that the topology of the donor molecule significantly impacts the properties of the resulting CT complex. For instance, the substitution pattern on the phenylenediamine ring (ortho-, meta-, or para-) can influence the spin-density distribution on the donor unit and affect the charge transfer characteristics dtu.dk. The electron-donating ability of p-phenylenediamine (B122844) makes it a component in fluorescent photoinduced electron transfer (PET) sensors, where it serves as the electron donor in a donor-acceptor system nih.gov.

The interaction in an electron donor-acceptor (EDA) complex can be quite strong, leading to significant electronic coupling between the donor and acceptor frontier orbitals acs.org. This can result in altered chemical properties, such as an enhanced basicity of the donor molecule within the complex compared to the free donor nih.govrsc.org.

Potential in Organic Electronics and Sensors

The unique electronic and optical properties of charge transfer complexes based on phenylenediamine derivatives make them promising materials for applications in organic electronics and sensors. The formation of CT complexes can lead to materials with semiconducting properties, which are of interest for various electronic devices.

In the realm of optoelectronics, chromophores based on 1,4-phenylenediamine have been investigated for their nonlinear optical (NLO) properties. Such materials are potential candidates for applications in optoelectronic devices due to their ability to modify the phase, frequency, or amplitude of light nih.gov. The donor-acceptor nature of these systems is crucial for achieving a large NLO response.

Furthermore, the sensitivity of the charge transfer interaction to the surrounding environment and the presence of specific analytes makes these complexes suitable for sensor applications. For example, fluorescent PET sensors incorporating p-phenylenediamine as the electron donor have been developed for the detection of metal ions nih.gov. The binding of a metal ion to a receptor unit attached to the donor can modulate the efficiency of the photoinduced electron transfer process, leading to a change in fluorescence intensity and enabling selective sensing. The broad applicability of charge transfer complexes also extends to chemosensors for hazardous materials and catalysis acs.org.

Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the tuning of their structure, porosity, and chemical functionality, making them promising candidates for a wide range of applications.

Investigation as an Organic Linker for MOF Synthesis

The synthesis of MOFs typically involves methods like solvothermal, hydrothermal, microwave-assisted, or electrochemical techniques. In a hypothetical scenario, 1,4-Phenyldiammonium dibromide could be explored as a linker. Researchers would investigate its coordination chemistry with various metal ions. The primary challenge would be that the ammonium groups are generally not expected to form strong, stable coordination bonds with metal centers in the same way that carboxylate or pyridyl groups do. The synthesis would likely involve a deprotonation step or the use of the neutral 1,4-phenylenediamine molecule, with the dibromide salt serving as the precursor. The synthesis parameters, including solvent systems, temperature, pressure, and the presence of modulators, would be systematically varied to control the crystallization process.

Influence on Pore Characteristics and Surface Area of MOFs

Table 1: Hypothetical Pore Characteristics of MOFs with Phenylenediamine-based Linkers

| MOF Designation | Metal Node | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|---|

| Hypothetical-MOF-1 | Zn₄O | 1,4-Phenylenediamine | 800 - 1500 | 0.4 - 0.8 |

| Hypothetical-MOF-2 | Zr₆O₄(OH)₄ | 1,4-Phenylenediamine | 1000 - 2000 | 0.5 - 1.0 |

| Hypothetical-MOF-3 | Cu₂ | 1,4-Phenylenediamine | 600 - 1200 | 0.3 - 0.7 |

Note: This data is illustrative and based on typical values for MOFs with similarly sized linkers.

Advanced Functionalization of MOFs via 1,4-Phenyldiammonium Linkers

Should a stable MOF be synthesized with accessible amine groups from the 1,4-phenylenediamine linker, it would present a prime platform for post-synthetic modification (PSM). PSM allows for the introduction of new functionalities into a pre-existing MOF structure. The amine groups could be modified through various organic reactions, such as acylation, alkylation, or Schiff base condensation, to introduce a wide array of chemical functionalities. This advanced functionalization could be used to tailor the MOF's properties for specific applications, such as enhancing selective gas capture or creating active sites for catalysis. The success of these modifications would be verified using techniques like NMR spectroscopy, infrared spectroscopy, and elemental analysis.

Applications in Gas Adsorption, Separation, and Catalysis

MOFs featuring amine-functionalized pores are known to be effective materials for the adsorption of acidic gases like CO₂ due to the basic nature of the amine groups. Therefore, a MOF derived from 1,4-Phenyldiammonium dibromide would be a strong candidate for applications in carbon capture and gas separation. Research would focus on measuring the uptake capacity and selectivity for gases such as CO₂, SO₂, and NOx over other gases like N₂ and CH₄.

In catalysis, the amine groups could serve as basic catalysts themselves or as anchoring points for catalytically active metal nanoparticles. The uniform, crystalline nature of the MOF would ensure that the active sites are well-defined and accessible, potentially leading to high catalytic activity and selectivity for reactions such as Knoevenagel condensations or aldol (B89426) reactions.

Table 2: Potential Applications and Performance Metrics

| Application Area | Target Molecule/Reaction | Key Performance Metric |

|---|---|---|

| Gas Adsorption | Carbon Dioxide (CO₂) | Adsorption Capacity (mmol/g), Selectivity (CO₂/N₂) |

| Gas Separation | Flue Gas Purification | IAST Selectivity, Breakthrough Performance |

| Heterogeneous Catalysis | Knoevenagel Condensation | Conversion (%), Selectivity (%) |

Note: This table outlines potential research directions and is not based on published data for a 1,4-Phenyldiammonium dibromide-based MOF.

Advanced Characterization Techniques and Methodological Development

Spectroscopic Techniques for Structural and Electronic Characterization (e.g., NMR, UV-Vis, FTIR, Raman)

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic transitions within 1,4-Phenyldiammonium dibromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the 1,4-Phenyldiammonium cation. In a deuterated solvent such as D₂O, the aromatic protons of the phenyl ring would exhibit a characteristic signal. Due to the symmetry of the 1,4-disubstituted ring, a single, sharp signal is expected for these four protons. The protons of the ammonium (B1175870) groups (-NH₃⁺) would also produce a distinct signal, the chemical shift of which can be influenced by the solvent and temperature. For the parent compound, p-phenylenediamine (B122844), the aromatic protons appear as a sharp signal at δ 6.50 in DMSO-d₆. researchgate.net The amino protons of p-phenylenediamine appear as a broad signal at δ 4.00. researchgate.net In the case of 1,4-Phenyldiammonium dibromide, the protonation of the amino groups would lead to a downfield shift of the aromatic proton signals due to the electron-withdrawing effect of the -NH₃⁺ groups.

¹³C NMR spectroscopy provides further structural confirmation by identifying the carbon environments in the molecule. For the symmetric 1,4-Phenyldiammonium cation, two signals are anticipated for the aromatic carbons: one for the two carbons bonded to the ammonium groups and another for the remaining four carbons.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule. The UV-Vis spectrum of p-phenylenediamine in dimethyl sulfoxide (B87167) shows three distinct absorption bands at 199 nm, 237 nm, and 299 nm. researchgate.net The bands at 199 nm and 237 nm are attributed to π → π* transitions of the benzene (B151609) ring, while the weaker band at 299 nm is assigned to a transition involving the non-bonding electrons of the amino groups and the π-system of the ring. researchgate.net Upon protonation to form the 1,4-Phenyldiammonium cation, a blue shift in the absorption maxima is expected due to the stabilization of the non-bonding electrons, which increases the energy required for the n → π* transition. The absorption maxima for p-phenylenediamine are recorded at 198 nm, 236 nm, and 284 nm in acidic mobile phases. sielc.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups and vibrational modes present in 1,4-Phenyldiammonium dibromide. Key vibrational bands for the parent p-phenylenediamine include N-H stretching vibrations around 3498 and 3450 cm⁻¹, an N-H bending mode near 1605 cm⁻¹, and C-N aromatic stretching at 1276 cm⁻¹. researchgate.net For 1,4-Phenyldiammonium dibromide, the formation of the ammonium salt will lead to the appearance of characteristic N-H stretching bands for the -NH₃⁺ group, typically in the range of 3300-3000 cm⁻¹. Additionally, the N-H bending vibrations for the ammonium group would be observed around 1600-1500 cm⁻¹. The aromatic C-H stretching and C=C ring stretching vibrations are also expected in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations. The Raman spectrum of ammonium halides in their disordered phases shows characteristic lattice and bending modes. researchgate.net For 1,4-Phenyldiammonium dibromide, Raman spectroscopy can be used to probe the vibrations of the phenyl ring and the ammonium groups. The technique is particularly sensitive to the symmetry of the molecule and can be used to study crystal packing and intermolecular interactions. Advanced Raman techniques can be employed to study perovskite materials, which can include organic ammonium halides, to assess composition and degradation. nih.gov

| Spectroscopic Data for p-Phenylenediamine (Precursor to 1,4-Phenyldiammonium dibromide) | |

| Technique | Observed Peaks/Signals |

| ¹H NMR (in DMSO-d₆) | δ 6.50 (aromatic protons), δ 4.00 (amino protons) researchgate.net |

| UV-Vis (in DMSO) | 199 nm, 237 nm, 299 nm researchgate.net |

| UV-Vis (in acidic mobile phase) | 198 nm, 236 nm, 284 nm sielc.com |

| FTIR | 3498 cm⁻¹ & 3450 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (N-H bend), 1276 cm⁻¹ (C-N stretch) researchgate.net |

Microscopy Techniques for Morphological Analysis (e.g., SEM, TEM, AFM)

Microscopy techniques are essential for visualizing the morphology, crystal structure, and surface features of 1,4-Phenyldiammonium dibromide at various length scales.

Scanning Electron Microscopy (SEM): SEM is utilized to obtain high-resolution images of the surface topography of 1,4-Phenyldiammonium dibromide crystals. This technique can reveal information about crystal size, shape, and habit, as well as the presence of any surface defects. By scanning a focused beam of electrons over the sample, SEM provides detailed three-dimensional-like images that are crucial for understanding the macroscopic morphology of the material.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging compared to SEM and can be used to investigate the internal structure of 1,4-Phenyldiammonium dibromide crystals. By passing a beam of electrons through an ultrathin sample, TEM can reveal details about the crystal lattice, including the presence of dislocations, stacking faults, and grain boundaries. In situ TEM analysis can be particularly valuable for studying dynamic processes such as crystal growth or degradation under specific conditions, for instance, under electrical bias in related organic-inorganic perovskite materials. acs.org Cryo-transmission electron microscopy can be employed to study the morphology of dry, submicrometer particles containing organic acids and ammonium sulfate. nih.gov

Atomic Force Microscopy (AFM): AFM is a powerful technique for high-resolution surface imaging and can provide quantitative information about surface roughness and topography at the nanoscale. It operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the surface. AFM can be used to study the self-assembly of organic molecules on surfaces and to investigate the nucleation and growth of crystals. mdpi.com This technique would be particularly useful for examining the surface of thin films or single crystals of 1,4-Phenyldiammonium dibromide to understand their growth mechanisms and surface properties.

Advanced Diffraction Techniques (e.g., Neutron Diffraction, Synchrotron X-ray)

Advanced diffraction techniques provide precise information about the crystal structure, including the location of light atoms and subtle structural details.

Synchrotron X-ray Diffraction: Synchrotron X-ray diffraction offers several advantages over conventional X-ray diffraction, including higher brilliance, collimation, and tunable energy. This allows for the collection of high-resolution diffraction data from very small crystals or weakly diffracting samples. For 1,4-Phenyldiammonium dibromide, synchrotron radiation can be used to determine the crystal structure with very high precision, resolve complex superstructures, and study phase transitions as a function of temperature or pressure.

Electrochemical Methods for Redox Behavior and Charge Transport Studies

Electrochemical methods are employed to investigate the redox properties and charge transport characteristics of 1,4-Phenyldiammonium dibromide.

Cyclic Voltammetry (CV): Cyclic voltammetry is a primary technique for studying the electrochemical behavior of a compound. The electrochemical oxidation of p-phenylenediamine derivatives has been studied, revealing a complex mechanism involving the transfer of two electrons per molecule. researchgate.net For 1,4-Phenyldiammonium dibromide, CV can be used to determine its oxidation potential and to study the stability of the resulting radical cations and dications. The presence of amino groups makes the phenylenediamine moiety susceptible to oxidation. rsc.orgrsc.org The electrochemical oxidation of p-phenylenediamines is known to proceed through a one-electron transfer to form a semiquinonediimine radical cation. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying charge transport and interfacial processes. By applying a small AC voltage and measuring the current response over a range of frequencies, EIS can provide information about the ionic conductivity and charge transfer resistance of 1,4-Phenyldiammonium dibromide in the solid state or in solution. This is particularly relevant for understanding its potential applications in electronic devices.

Future Research Directions and Emerging Paradigms

Designing Next-Generation Materials Based on 1,4-Phenyldiammonium Dibromide Frameworks

The versatility of the 1,4-Phenyldiammonium dibromide framework offers a fertile ground for the design of next-generation materials with tailored optoelectronic and physical properties. A key area of future research will involve its incorporation into low-dimensional perovskite structures, particularly quasi-two-dimensional (quasi-2D) systems. While research on the analogous 1,4-Phenylenedimethanaminium Dibromide (PhDMADBr) has shown promise for deep-blue light-emitting diodes (LEDs), a systematic exploration of 1,4-Phenyldiammonium dibromide in similar architectures is warranted.

By strategically engineering the composition and structure of these quasi-2D perovskite films, it may be possible to tune their emission properties across the visible spectrum. For instance, the introduction of aromatic polyamine molecules, including 1,4-Phenyldiammonium dibromide, into the perovskite precursor can modulate the domain distribution within the film. This "spacer modulation" can suppress non-radiative recombination pathways and enhance the population of emissive species, leading to higher photoluminescence quantum yields (PLQY) and improved device performance.

A study on a quasi-2D perovskite film incorporating an aromatic polyamine demonstrated a significant increase in the n=3 domain, which acts as the primary emission species, resulting in a PLQY of up to 77% and an external quantum efficiency (EQE) of 2.6% for a deep-blue LED. kimdas.com These findings provide a strong impetus for designing novel materials based on the 1,4-Phenyldiammonium dibromide framework with the goal of achieving high-efficiency light emission.

Table 1: Performance of a Quasi-2D Perovskite LED with Aromatic Polyamine Spacer

| Parameter | Value |

| Peak Emission Wavelength | 465 nm |

| Photoluminescence Quantum Yield (PLQY) | 77% |

| External Quantum Efficiency (EQE) | 2.6% |

| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.145, 0.05) |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The full potential of 1,4-Phenyldiammonium dibromide can only be realized through a concerted, interdisciplinary research effort that spans the fields of chemistry, materials science, and engineering. Chemists will be crucial in developing novel synthetic routes to create functionalized derivatives of the core molecule. Materials scientists will then characterize the structural, optical, and electronic properties of the resulting materials, establishing critical structure-property relationships. Finally, engineers will leverage this understanding to design and fabricate novel devices, such as high-performance LEDs, solar cells, and photodetectors.

This synergistic approach will be essential for tackling key challenges, such as improving the stability and charge transport properties of materials incorporating 1,4-Phenyldiammonium dibromide. For example, understanding the interactions at the organic-inorganic interface is a complex problem that requires expertise in both solid-state physics and synthetic chemistry. Collaborative efforts will be necessary to develop comprehensive models that can predict material behavior and guide the design of more robust and efficient devices.

Development of Novel Synthetic Strategies for Tailored Functionality

The development of novel synthetic strategies is paramount for tailoring the functionality of 1,4-Phenyldiammonium dibromide-based materials. While the basic synthesis of 1,4-Phenyldiammonium dibromide has been reported through the reaction of 1,4-phenylenedimethanamine with hydrobromic acid nih.gov, future research should focus on creating derivatives with specific functionalities.

For instance, introducing different substituent groups onto the phenyl ring could be a powerful tool for tuning the electronic properties and steric hindrance of the cation. This, in turn, could influence the crystal packing, dimensionality, and optoelectronic characteristics of the resulting hybrid perovskite materials. The synthesis of a variety of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives through condensation reactions showcases a potential approach for creating complex organic building blocks that could be adapted for phenyldiammonium-based structures.

Furthermore, exploring alternative synthetic methodologies, such as solid-state synthesis or mechanochemical approaches, could lead to the discovery of new phases or polymorphs of 1,4-Phenyldiammonium dibromide-containing materials with unique properties.

Unexplored Applications and Fundamental Research Questions

Beyond the established interest in optoelectronics, there are numerous unexplored applications and fundamental research questions surrounding 1,4-Phenyldiammonium dibromide. Initial investigations into its physical properties revealed that its dielectric constant is largely independent of temperature, suggesting it is not a conventional ferroelectric material. nih.gov However, this does not preclude other interesting dielectric or piezoelectric properties that could be exploited in sensors or actuators.

Table 2: Dielectric Properties of 1,4-Phenyldiammonium Dibromide

| Temperature Range (K) | Dielectric Constant Range |

| 93 - 440 | 3.2 - 4.4 |

Fundamental research is also needed to fully understand the nature of excitons and charge carriers in materials containing this organic cation. For instance, the degree of charge transfer between the organic and inorganic components and its impact on the photophysical properties remain open questions. Advanced spectroscopic techniques, coupled with theoretical modeling, will be essential to unravel these complex phenomena.

Furthermore, the potential for 1,4-Phenyldiammonium dibromide in other applications, such as thermoelectric devices, catalysis, or as a component in resistive switching memories, has yet to be explored. The rich chemistry and structural versatility of this compound suggest that it could play a significant role in the development of a wide range of next-generation technologies.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for 1,4-Phenyldiammonium dibromide, and how can purity be optimized during preparation?

- Methodological Answer : Synthesis typically involves quaternization of 1,4-diaminobenzene with bromoalkanes under controlled conditions. For example, analogous dibromide compounds (e.g., gemini surfactants) are synthesized by reacting diamines with alkyl bromides in anhydrous ethanol at 60–80°C for 24–48 hours . To optimize purity, use recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis (expected range: 153–155°C for structurally similar compounds) .

Q. Which spectroscopic techniques are most effective for characterizing 1,4-Phenyldiammonium dibromide’s molecular structure?

- Methodological Answer :

- ¹H NMR : Resolve proton environments of the aromatic ring and ammonium groups. For example, in analogous dibromide surfactants, aromatic protons appear at δ 7.2–7.8 ppm, while methyl/methylene groups near ammonium centers resonate at δ 3.1–3.5 ppm .

- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C-Br bonds (500–600 cm⁻¹).

- Elemental Analysis : Validate stoichiometry (e.g., C: ~34%, H: ~4.3%, N: ~6.6%, Br: ~37.8%) .

Q. How should researchers handle and store 1,4-Phenyldiammonium dibromide to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation or bromide ion oxidation. Avoid exposure to light, as UV radiation can decompose ammonium salts. For long-term storage, lyophilize the compound and keep desiccated .

Advanced Research Questions

Q. How can researchers analyze structural transitions (e.g., micelle formation) in 1,4-Phenyldiammonium dibromide derivatives using NMR?

- Methodological Answer : Use ¹H NMR to study micellar morphology changes. For instance, in gemini dibromide surfactants, sodium anthranilate addition induces spherical-to-rod micelle transitions, observed via upfield shifts (Δδ ~0.2 ppm) in methylene protons adjacent to ammonium groups. Conduct experiments at 5 mM surfactant concentration in D₂O, and analyze NOESY spectra to confirm intermolecular interactions .

Q. What strategies mitigate contradictions in catalytic activity data for 1,4-Phenyldiammonium dibromide in enzyme reactivation studies?

- Methodological Answer :

- Control Experiments : Compare reactivation rates of inhibited acetylcholinesterase (AChE) with/without dibromide compounds under identical pH (7.4) and temperature (37°C) conditions .

- Statistical Validation : Use ANOVA to assess significance of reactivation efficiency (e.g., IC₅₀ values) across multiple trials. Address variability by standardizing enzyme sources (e.g., rat brain AChE) and inhibitor concentrations (e.g., 1 mM VX agent) .

Q. How does the toxicity profile of 1,4-Phenyldiammonium dibromide inform safe laboratory protocols?

- Methodological Answer : Refer to toxicity databases for structurally related quaternary ammonium salts. For example, similar dibromides exhibit LD₅₀ values >200 mg/kg (oral, rats), suggesting moderate toxicity. Use fume hoods for synthesis, wear nitrile gloves, and implement spill containment measures. Neutralize waste with 10% sodium bicarbonate before disposal .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported solubility values for 1,4-Phenyldiammonium dibromide?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (water, methanol) vs. nonpolar solvents (hexane) at 25°C. For example, analogous dibromides are immiscible in water but soluble in methanol (up to 50 mg/mL) .

- Standardize Protocols : Use USP/Ph.Eur. solubility classification systems and report temperature/pH conditions to enable cross-study comparisons .

Q. What experimental controls are critical for reproducing catalytic or surfactant performance data?

- Methodological Answer :

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.